1-Bromo-3-tert-butyl-5-methyl-2-prop-2-enoxybenzene
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Overview
Description
1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a bromine atom, a tert-butyl group, a methyl group, and a prop-2-en-1-yloxy group
Preparation Methods
The synthesis of 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene can be achieved through several synthetic routes. One common method involves the bromination of 3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the prop-2-en-1-yloxy group, using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the prop-2-en-1-yloxy group play crucial roles in its reactivity and binding affinity. For instance, the bromine atom can participate in halogen bonding interactions, while the prop-2-en-1-yloxy group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene can be compared with similar compounds such as:
1-Bromo-3-tert-butylbenzene: Lacks the methyl and prop-2-en-1-yloxy groups, resulting in different reactivity and applications.
1-Bromo-3-tert-butyl-5-methylbenzene:
1-Bromo-3-tert-butyl-5-methyl-2-methoxybenzene: Contains a methoxy group instead of the prop-2-en-1-yloxy group, leading to variations in its reactivity and biological activity.
These comparisons highlight the unique structural features and properties of 1-Bromo-3-tert-butyl-5-methyl-2-[(prop-2-en-1-yl)oxy]benzene, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
188021-38-7 |
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Molecular Formula |
C14H19BrO |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
1-bromo-3-tert-butyl-5-methyl-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C14H19BrO/c1-6-7-16-13-11(14(3,4)5)8-10(2)9-12(13)15/h6,8-9H,1,7H2,2-5H3 |
InChI Key |
UJUKEPIKYAKNKE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Br)OCC=C)C(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC=C)C(C)(C)C |
Synonyms |
1-BROMO-3-(1,1-DIMETHYLETHYL)-5-METHYL-2-(PROP-2-EN-1-YLOXY)BENZENE |
Origin of Product |
United States |
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